Crotylidene dicrotonate
Description
Dicrotonate compounds are derivatives of crotonic acid (CH₃CH=CHCOOH) containing two crotonate (CH₃CH=CHCOO⁻ or CH₂=CHCH₂COO⁻) groups. These compounds exist in diverse forms, including organometallic complexes, alkali metal salts, and polymeric esters. Their structural versatility and reactivity make them valuable in polymerization, material science, and thermal stabilization applications. Key examples include triphenylantimony dicrotonate, triphenylbismuth dicrotonate, potassium hydrogen dicrotonate, and ethylene glycol dicrotonate, each with distinct synthesis pathways and functional properties .
Properties
CAS No. |
10141-07-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+ |
InChI Key |
BADIPRCUJPQNIE-OTWDQPKHSA-N |
SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
Isomeric SMILES |
C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C |
Canonical SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
Origin of Product |
United States |
Chemical Reactions Analysis
Identification Challenges and Nomenclature Analysis
The term "crotylidene dicrotonate" combines elements of two distinct chemical groups:
-
Crotylidene : Likely refers to a derivative of crotonaldehyde (C₄H₆O) or its tautomers.
-
Dicrotonate : Implies a compound with two crotonate (C₄H₅O₂⁻) groups, possibly as esters or salts.
No direct matches for this compound exist in the search results. The closest related compounds include:
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Dicrotonate esters (e.g., diethyl dicrotonate) in polymer chemistry .
-
Crotyl derivatives (e.g., crotyl chloride) in alkylation reactions911.
Analysis of Search Results
The following table summarizes relevant findings from the provided sources:
Hypothetical Reaction Pathways
If "this compound" refers to a bis-crotonate ester, potential reactivity could include:
Hydrolysis
-
Acid- or base-catalyzed cleavage of ester bonds911.
Thermal Decomposition
Radical Polymerization
Recommendations for Further Research
-
Verify Nomenclature : Confirm IUPAC name or CAS registry number to resolve ambiguities.
-
Synthetic Routes : Explore literature on crotonic acid derivatives (e.g., esterification, cycloadditions) .
-
Analytical Characterization : Employ GC-MS, NMR, or XRD if synthesizing the compound de novo .
Data Limitations and Gaps
-
No experimental data (yields, kinetics, spectroscopic profiles) exists in the reviewed sources.
-
Theoretical calculations or patent databases (e.g., USPTO, Espacenet) may provide additional insights.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organometallic Dicrotonates: Triphenylantimony vs. Triphenylbismuth Dicrotonates
Alkali Metal Dicrotonates: Potassium Hydrogen Dicrotonate
- Synthesis : Crystallized as KH(C₄H₅O₂)₂, forming a pseudo-symmetrical hydrogen dicrotonate anion (CH₃CH=CHCOO⁻⋯H⁺⋯⁻OOCCH=CHCH₃) .
- Structure : Pseudo-Type A crystal lattice confirmed via X-ray and neutron diffraction .
- Properties : High symmetry in the anion facilitates stability in solid-state applications.
Polymeric and Ester-Based Dicrotonates: Ethylene Glycol and Glycerol Dicrotonates
- Synthesis : Esters formed by reacting crotonic acid with polyols (e.g., ethylene glycol, glycerol) .
- Structure : Ethylene glycol dicrotonate (O₂CCH=CHCH₃-O-CH₂CH₂-O-COCH=CHCH₃) and glycerol dicrotonate feature cross-linkable double bonds .
- Applications : Used in lithographic printing plates and polyester resins for surface coatings due to their polymerizable C=C bonds .
Key Findings and Implications
Organometallic Dicrotonates: Triphenylantimony derivatives excel in thermal stabilization, while triphenylbismuth variants are superior for light-driven radical reactions . The choice of central metal (Sb vs. Bi) dictates application: Sb for materials requiring longevity, Bi for photoresponsive systems .
Ester-Based Dicrotonates :
- Ethylene glycol and glycerol dicrotonates enable tailored polymer networks via cross-linking, critical for coatings and adhesives .
Structural Insights :
- Potassium hydrogen dicrotonate’s near-symmetrical anion provides a model for understanding hydrogen-bonded networks in acid salts .
Q & A
Q. What are the established methods for synthesizing and purifying triphenylbismuth dicrotonate, and how is its purity validated?
Triphenylbismuth dicrotonate is synthesized via oxidative addition of triphenylbismuth, crotonic acid, and tert-butylhydroperoxide in diethyl ether at room temperature. The product is purified by recrystallization from a petroleum spirit-chloroform (4:1) mixture, yielding 73% with a melting point of 153°C. Purity is confirmed via melting point analysis and spectroscopic characterization (e.g., NMR, IR) .
Q. How is electron paramagnetic resonance (EPR) spectroscopy applied to detect radical intermediates during crotylidene dicrotonate decomposition?
EPR spectroscopy with spin traps like 2-methyl-2-nitrosopropane (MNP) or C-phenyl-N-tert-butylnitrone (PBN) is used to capture phenyl radicals generated during photolysis. For example, hyperfine coupling constants (e.g., , ) are measured to identify radical adducts such as PhN(O•)Bu-t, consistent with literature values for bismuth-based initiators .
Q. What experimental conditions are critical for initiating this compound decomposition?
Decomposition requires diffused light and a benzene solvent to minimize side reactions. Reactions are conducted in degassed, sealed ampoules with 0.2 mol/L concentrations of both the compound and spin trap. Light absence halts decomposition, confirming its photoinitiated radical mechanism .
Q. How are phenyl radicals quantified during decomposition, and what methodological controls ensure data reliability?
Radicals are trapped using MNP or PBN, and their adducts are quantified via EPR signal intensity. Controls include dark experiments (no signal) and calibration with known radical standards. Signal stability is monitored over time to account for spin trap degradation .
Advanced Research Questions
Q. How do discrepancies in hyperfine coupling constants (e.g., aN=14.4 Oea_N = 14.4 \, \text{Oe}aN=14.4Oe vs. 13.2 Oe13.2 \, \text{Oe}13.2Oe) arise across studies using different spin traps?
Variations stem from spin trap-specific interactions. For instance, MNP produces , while PBN yields slightly lower values due to differences in radical adduct geometry and electron delocalization. Comparative studies using standardized conditions are recommended to resolve inconsistencies .
Q. What mechanistic pathways explain the formation of di-tert-butylnitroxyl radicals (ttt-BuN(O•)Bu-t) alongside phenyl radicals during decomposition?
Secondary -BuN(O•)Bu-t radicals form via spin trap degradation: -BuN=O → -Bu• + NO, followed by -Bu• + -BuN=O → -BuN(O•)Bu-t. This competes with phenyl radical trapping, requiring careful optimization of spin trap concentration to minimize interference .
Q. How does this compound function as a radical initiator in methyl methacrylate (MMA) polymerization, and what factors influence polymer properties?
Under light, the compound generates phenyl radicals that initiate MMA polymerization, producing insoluble, opaque PMMA blocks. Polymerization efficiency depends on initiator concentration (1–5% w/w), light intensity, and solvent choice. No reaction occurs in darkness, confirming the photo-dependent mechanism .
Q. What strategies mitigate solvent interference in EPR studies of this compound decomposition?
Benzene is preferred for its low radical reactivity. Alternative solvents (e.g., toluene) must be screened for radical scavenging activity. Degassing and strict temperature control (room temperature) further reduce artifacts .
Q. How do decomposition kinetics vary under monochromatic vs. polychromatic light sources?
Kinetic studies using monochromatic light (e.g., 365 nm) reveal wavelength-dependent decomposition rates, linked to the compound’s absorption spectrum. Polychromatic light may accelerate side reactions, necessitating controlled wavelength selection for reproducibility .
Q. What computational methods validate experimental EPR data for this compound-derived radicals?
Density functional theory (DFT) simulations predict hyperfine coupling constants and spin density distributions, which are cross-validated against experimental EPR results. Discrepancies >10% prompt re-evaluation of spin trap purity or reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
